molecular formula C3H5ClN2S B1393155 5-Thiazolamine hydrochloride CAS No. 942631-51-8

5-Thiazolamine hydrochloride

Cat. No.: B1393155
CAS No.: 942631-51-8
M. Wt: 136.6 g/mol
InChI Key: WFJPRXNQDKBTPT-UHFFFAOYSA-N
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Description

5-Thiazolamine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

    Target of Action

    Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . .

    Mode of Action

    The mode of action of thiazolidines often involves their interaction with biological targets, leading to various therapeutic effects . .

    Biochemical Pathways

    Thiazolidines can affect various biochemical pathways due to their diverse biological properties . .

    Pharmacokinetics

    The pharmacokinetic properties of thiazolidines can vary widely depending on their specific structure . .

    Result of Action

    The result of the action of thiazolidines can vary widely, leading to effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . .

    Action Environment

    The action, efficacy, and stability of thiazolidines can be influenced by various environmental factors . .

Biochemical Analysis

Biochemical Properties

5-Thiazolamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in microbial metabolism, such as those responsible for DNA, RNA, and protein synthesis . The compound’s interaction with these enzymes can lead to antimicrobial and antifungal effects. Additionally, this compound has shown potential in modulating enzyme activity, which can be leveraged for therapeutic purposes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in the subG1 phase . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can form stable complexes with enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing reactive oxygen species levels and protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to gradual degradation, which can affect its efficacy and potency. Long-term studies in in vitro and in vivo models have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and genotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic use. Animal studies have also highlighted the need for careful monitoring of potential side effects at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism . For example, it can inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to reduced cellular proliferation and growth . Additionally, this compound can influence the activity of enzymes in oxidative stress pathways, contributing to its protective effects against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, allowing for its accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. These interactions play a crucial role in determining the compound’s therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its effects on mitochondrial membrane potential and induce apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolamine hydrochloride typically involves the reaction of thioamides with α-haloketones under acidic conditions. One common method includes the use of cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehyde in a solvent mixture of water and ethanol .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and purity. This method involves the use of green chemistry principles, such as atom economy and cleaner reaction profiles, to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

5-Thiazolamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1,3-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPRXNQDKBTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674225
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942631-51-8
Record name 5-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942631-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942631-51-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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